Stereochemical Differentiation: D-Leucine Configuration
N-Formylglycyl-D-leucine possesses a D-leucine residue, as defined by its SMILES notation CC(C)CC(NC(=O)CNC=O)C(=O)O, which specifies the chiral center . In contrast, the L-enantiomer analog, N-Formylglycyl-L-leucinamide, contains an L-leucine moiety . The D-configuration imparts distinct stereochemical properties that are critical for studies requiring non-natural amino acid incorporation, such as the synthesis of D-amino acid-containing peptides (DAACPs) with enhanced protease resistance .
| Evidence Dimension | Stereochemistry (Chiral Configuration) |
|---|---|
| Target Compound Data | D-leucine residue (Cahn-Ingold-Prelog (R) configuration) |
| Comparator Or Baseline | N-Formylglycyl-L-leucinamide: L-leucine residue |
| Quantified Difference | Opposite enantiomeric configuration; spatial arrangement impacts peptide secondary structure and enzymatic recognition |
| Conditions | Structural analysis via SMILES and IUPAC nomenclature |
Why This Matters
Stereochemistry is a primary determinant of peptide-enzyme interaction specificity, making enantiopure D-leucine building blocks essential for synthesizing peptides with targeted biological activities and improved metabolic stability.
